2-Amino-2-(5-bromopyridin-2-yl)propanoic acid
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Overview
Description
2-Amino-2-(5-bromopyridin-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a bromopyridine moiety attached to the alpha carbon of the amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the bromination of 2-pyridinecarboxylic acid, followed by coupling with an appropriate amino acid precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-bromopyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
2-Amino-2-(5-bromopyridin-2-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-bromopyridin-2-yl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The bromopyridine moiety can enhance binding affinity to certain biological targets, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(5-bromopyridin-2-yl)propanoic acid
- 2-Amino-3-(6-bromopyridin-2-yl)propanoic acid
- 2-Amino-3-(5-bromopyridin-3-yl)propanoic acid
Uniqueness
2-Amino-2-(5-bromopyridin-2-yl)propanoic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C8H9BrN2O2 |
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Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-amino-2-(5-bromopyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9BrN2O2/c1-8(10,7(12)13)6-3-2-5(9)4-11-6/h2-4H,10H2,1H3,(H,12,13) |
InChI Key |
VERHXSSLZUTOMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)Br)(C(=O)O)N |
Origin of Product |
United States |
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